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molecular formula C14H19Cl2NO B178343 3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL CAS No. 182621-51-8

3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL

Cat. No. B178343
M. Wt: 288.2 g/mol
InChI Key: RWSLGEHCZNXJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06602886B2

Procedure details

A solution of dry HCl.OEt2 was added to a solution of piperidine (7) (20.2 g, 54.36 mmol) in MeOH (200 mL) until pH˜1. The mixture was stirred at room temperature for 30 minutes. Solvent was evaporated, the residue was dissolved in CH2Cl2 (300 mL) and stirred with 1N NaOH (100 mL) for 15 minutes. The solvent was separated, washed with NaHCO3, and dried over MaSO4. The crude oil was purified by flash chromatography (CH2Cl2-MeOH(saturated with NH3)/95:5) to give a white solid (13.25 g, 84.6%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
piperidine
Quantity
20.2 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
84.6%

Identifiers

REACTION_CXSMILES
Cl.O(CC)CC.[Cl:7][C:8]1[CH:9]=[C:10]([C:15]2([CH2:21][CH2:22][CH2:23][O:24]C3CCOCC3)[CH2:20][CH2:19][CH2:18][NH:17][CH2:16]2)[CH:11]=[CH:12][C:13]=1[Cl:14]>CO>[Cl:7][C:8]1[CH:9]=[C:10]([C:15]2([CH2:21][CH2:22][CH2:23][OH:24])[CH2:20][CH2:19][CH2:18][NH:17][CH2:16]2)[CH:11]=[CH:12][C:13]=1[Cl:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(CC)CC
Name
piperidine
Quantity
20.2 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1(CNCCC1)CCCOC1CCOCC1
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CH2Cl2 (300 mL)
STIRRING
Type
STIRRING
Details
stirred with 1N NaOH (100 mL) for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The solvent was separated
WASH
Type
WASH
Details
washed with NaHCO3
CUSTOM
Type
CUSTOM
Details
dried over MaSO4
CUSTOM
Type
CUSTOM
Details
The crude oil was purified by flash chromatography (CH2Cl2-MeOH(saturated with NH3)/95:5)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1(CNCCC1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 13.25 g
YIELD: PERCENTYIELD 84.6%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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